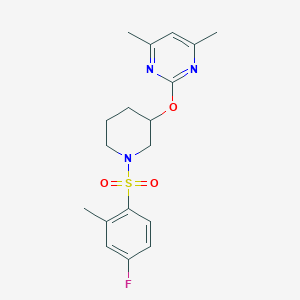
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic molecule that combines a piperidine ring, a sulfonyl group, and a pyrimidine structure. Its unique chemical composition suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- Sulfonyl Group : A functional group containing sulfur that can enhance biological activity.
- Pyrimidine Moiety : A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various biological processes.
| Component | Description |
|---|---|
| Piperidine | Six-membered ring with nitrogen |
| Sulfonyl | Enhances solubility and reactivity |
| Pyrimidine | Involved in nucleobase interactions |
Anticancer Properties
Research indicates that compounds containing pyrimidine and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer growth.
- Mechanism of Action : The compound may inhibit key enzymes involved in cell cycle regulation or apoptosis.
- Case Studies :
Antimicrobial Activity
The presence of the sulfonyl group suggests potential antimicrobial properties. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis crucial for bacterial growth.
| Activity Type | Effect Observed |
|---|---|
| Antibacterial | Inhibition of bacterial growth in vitro |
| Antifungal | Effective against certain fungal strains |
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological activity. Piperidine derivatives are often studied for their effects on neurotransmitter systems, particularly acetylcholine receptors.
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine and enhanced cognitive function .
- Case Studies : Research has demonstrated that modifications to the piperidine structure can significantly alter binding affinity and selectivity towards specific receptors .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Intermediate : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine.
- Pyrimidine Coupling : Subsequent reactions to introduce the pyrimidine moiety, often requiring protective groups to ensure selectivity.
Propriétés
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12-9-15(19)6-7-17(12)26(23,24)22-8-4-5-16(11-22)25-18-20-13(2)10-14(3)21-18/h6-7,9-10,16H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDZMOYOMNYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














